molecular formula C11H15FN2O5 B1202994 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil CAS No. 83546-42-3

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

Cat. No. B1202994
CAS RN: 83546-42-3
M. Wt: 274.25 g/mol
InChI Key: SWFJAJRDLUUIOA-IBCQBUCCSA-N
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Description

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is a chemical compound with the molecular formula C11H13FN2O5 . It is a nucleoside analogue and is a substrate for thymidine kinase (TK), which is commonly expressed in bacteria .


Synthesis Analysis

The synthesis of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil involves complex chemical reactions. The synthesis process involves the transfer of a γ phosphate group from ATP to the 5’ hydroxyl group of pyrimidine deoxynucleosides .


Molecular Structure Analysis

The molecular structure of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is influenced by the presence of a fluorine atom at the 2’ position of the sugar moiety . This fluorine atom contributes to the overall stability of the molecule and its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil are complex and involve several steps. One key reaction is the phosphorylation of the compound by thymidine kinase (TK), which is a rate-limiting step in the activation of the compound . The phosphorylation process confers a positive charge to the substrate, thereby impeding its efflux across the cell wall .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil are influenced by its molecular structure. The compound has a molecular weight of 272.23 . The presence of a fluorine atom at the 2’ position of the sugar moiety contributes to the overall stability of the molecule .

Scientific Research Applications

  • Antiviral Applications :

    • This compound has been found to be a highly effective inhibitor of Simian varicella virus infection in African green monkeys. It demonstrated effectiveness in preventing the development of rash and reducing viremia, particularly when combined with human recombinant interferon-beta (Soike et al., 1990).
    • In the treatment of woodchuck hepatitis virus infections, it induced a sustained decrease of viral replication without apparent toxic effect, especially when given orally (Fourel et al., 1990).
  • Impact on Mitochondrial Functions :

    • The effects on mitochondrial functions were examined in HepG2 cells. The compound caused a decrease in mitochondrial DNA content in a dose-dependent manner and increased lactic acid production, indicating its impact on cellular metabolism (Cui et al., 1999).
  • Antitumor Activity :

    • It has been synthesized as a potential antiviral agent with moderate antileukemic activity observed in vitro. These compounds showed activity against herpes simplex virus types 1 and 2 (Perlman et al., 1985).
    • Another study highlighted its selectivity as an antiherpes simplex agent, showing lower cellular toxicity compared to other nucleoside analogues (Mansuri et al., 1987).
    • It was also explored for its tumor inhibitory effects in various experimental tumors, showing strong antitumor effect on specific cancer types (Bollag & Hartmann, 1980).
  • Clinical Applications in Cancer Chemotherapy :

    • A review of the clinical applications of fluorinated pyrimidines, including this compound, in cancer chemotherapy, emphasized their distribution and metabolic fate in cancer patients (Heidelberger & Ansfield, 1963).
  • Ophthalmologic Applications :

    • The effectiveness of this compound was compared with acyclovir in a rabbit model of acute herpetic keratitis, showing significant lessening of corneal lesions and other symptoms (Trousdale et al., 1992).

Future Directions

Future research on 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil could focus on its potential applications in medical and biological research. For instance, it is currently being investigated in clinical studies as an in vivo bacterial infection detection agent . Further studies could also explore its potential use in the treatment of various types of cancer .

properties

IUPAC Name

5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFJAJRDLUUIOA-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232433
Record name 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

CAS RN

83546-42-3
Record name 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 2
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 3
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 4
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 5
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 6
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

Citations

For This Compound
1
Citations
MM Mansuri, I Ghazzouli, MS Chen… - Journal of medicinal …, 1987 - ACS Publications
The protected nucleoside l-(2-deoxy-2-fluoro-3, 5-di-0-benzoyl-/3-D-arabinofuranosyl)-5-ethyluracil (10) was prepared by condensation of 3, 5-dibenzoyl-2-deoxy-2-fluoro-aD-arabinofuranosyl bromide (9) with 2, 4-bis-0-(trimethylsilyl)-5-ethyluracil (8). The ratio in this coupling reaction has been raisedto 17: 1 in favor of thedesired S-anomer. Deprotection by aminolysis gave l-(2-deoxy-2-fluoro-/3-D-arabinofuranosyl)-5-ethyluracil (FEAU, 1) in 67% isolated yield from the bromo sugar 9. In vitro data show that FEAU has activity against …
Number of citations: 39 pubs.acs.org

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